molecular formula C8H8N2O B1325023 (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol CAS No. 1015609-51-4

(1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol

Cat. No.: B1325023
CAS No.: 1015609-51-4
M. Wt: 148.16 g/mol
InChI Key: PHEOXCPRDIGDAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol: is a heterocyclic compound with the molecular formula C8H8N2O It is a derivative of pyridine and pyrrole, featuring a methanol group attached to the pyridine ring

Biochemical Analysis

Biochemical Properties

(1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol plays a crucial role in biochemical reactions, particularly in the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are essential for various cellular processes, including cell proliferation, differentiation, and migration. The compound interacts with FGFR1, FGFR2, and FGFR3, exhibiting potent inhibitory activity . The nature of these interactions involves the formation of hydrogen bonds with specific amino acid residues in the FGFRs, leading to the inhibition of their kinase activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In vitro studies have shown that the compound inhibits the proliferation of breast cancer cells (4T1) and induces apoptosis . Additionally, it significantly inhibits the migration and invasion of these cancer cells, suggesting its potential as an anti-cancer agent . The compound influences cell signaling pathways, particularly the FGFR signaling pathway, which is involved in regulating cell growth and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the inhibition of FGFRs. The compound binds to the ATP-binding site of the FGFRs, forming hydrogen bonds with key amino acid residues . This binding prevents the phosphorylation of tyrosine residues in the FGFRs, thereby inhibiting downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt . These pathways are crucial for cell proliferation and survival, and their inhibition leads to reduced cancer cell growth and increased apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on FGFRs and cancer cell proliferation even after prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the compound effectively inhibits tumor growth without causing significant toxicity . At higher dosages, some adverse effects, such as weight loss and liver toxicity, have been observed . These findings suggest a narrow therapeutic window for the compound, necessitating careful dosage optimization in future studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its degradation and elimination . The compound undergoes oxidation and conjugation reactions, leading to the formation of various metabolites . These metabolic processes are facilitated by enzymes such as cytochrome P450 . The effects of the compound on metabolic flux and metabolite levels are still being explored .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its therapeutic efficacy, as it needs to reach target sites in sufficient concentrations to exert its effects .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with FGFRs . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to its target receptors . Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrrole with a suitable pyridine derivative, followed by the introduction of a methanol group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The hydrogen atoms on the pyrrole or pyridine rings can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents or organometallic reagents are used under controlled conditions.

Major Products: The major products formed from these reactions include various substituted pyrrolo[3,2-b]pyridine derivatives, which can be further utilized in different applications.

Scientific Research Applications

Chemistry: In chemistry, (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes or receptors. It is used in the development of bioactive molecules for therapeutic applications.

Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as pharmaceutical agents. They are investigated for their efficacy in treating various diseases, including cancer and neurological disorders.

Industry: The compound finds applications in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Comparison with Similar Compounds

  • (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol
  • (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol
  • (4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol

Uniqueness: (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

1H-pyrrolo[3,2-b]pyridin-6-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-5-6-3-8-7(10-4-6)1-2-9-8/h1-4,9,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHEOXCPRDIGDAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1N=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640155
Record name (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015609-51-4
Record name (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol
Reactant of Route 2
(1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol
Reactant of Route 3
(1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol
Reactant of Route 4
(1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol
Reactant of Route 5
(1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol
Reactant of Route 6
Reactant of Route 6
(1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.